2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline
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Overview
Description
2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . This compound is characterized by the presence of a chloro group, a piperazine ring, and a sulfonyl group attached to an aniline moiety. It is used primarily in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 4-methylpiperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonium salts for the cyclization of 1,2-diamine derivatives . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: DBU, sodium hydroxide, and potassium carbonate are commonly used bases.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted anilines, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline: A closely related compound with similar structural features and applications.
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole, which also contain piperazine rings and exhibit various biological activities.
Uniqueness
2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, sulfonyl group, and piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORSCVYNQWSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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